5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole
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Description
5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole (CMPI) is a synthetic compound that has been studied for its potential applications in scientific research. CMPI belongs to the class of isoxazoles, which are heterocyclic compounds that contain a nitrogen atom in a three-membered ring. CMPI has been studied in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Scientific Research Applications
Structural and Synthesis Studies
Docking Studies and Structural Analysis : The molecular structure of related compounds, such as tetrazole derivatives, has been determined through X-ray crystallography. These studies provide insights into the planarity of tetrazole rings and the orientation of aryl rings, which are crucial for understanding the molecular docking within active sites of enzymes like cyclooxygenase-2 (Al-Hourani et al., 2015).
Metalation and Electrophilic Quenching : Research has explored the selective and direct synthesis of thioalkyl derivatives of isoxazoles, demonstrating a method to manipulate the molecular structure for desired properties (Balasubramaniam et al., 1990).
Biological Applications
Antimicrobial Properties : Certain derivatives, like those synthesized from Mannich bases of thiadiazoles, have shown moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi (Sah et al., 2014).
Antiviral and Antibacterial Potential : Isoxazole-based compounds have been synthesized with notable anti-tobacco mosaic virus activity. This indicates the potential of such compounds in the development of antiviral agents (Chen et al., 2010).
Chemical Applications
Chemiluminescence Studies : Investigations into sulfanyl-substituted bicyclic dioxetanes, derived from isoxazole compounds, have revealed their potential in base-induced chemiluminescence, a field relevant in analytical chemistry (Watanabe et al., 2010).
Corrosion Inhibition : Research into triazole derivatives, which bear similarity to the isoxazole compounds, has shown effectiveness in corrosion inhibition of mild steel in acidic media. This highlights the potential application of similar isoxazole compounds in material science (Lagrenée et al., 2002).
properties
IUPAC Name |
5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-2-8-16(9-3-12)21-11-15-10-17(20-19-15)13-4-6-14(18)7-5-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOSLXPGWVIHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}isoxazole |
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